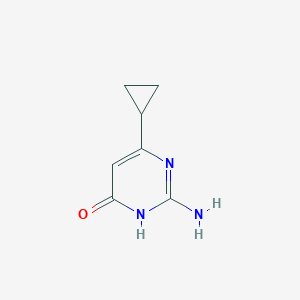

2-Amino-6-cyclopropylpyrimidin-4-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7-9-5(4-1-2-4)3-6(11)10-7/h3-4H,1-2H2,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEQZBGKOFFIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-6-cyclopropylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-6-cyclopropylpyrimidin-4-ol, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, outline a representative synthetic protocol, and discuss its applications as a scaffold for developing novel therapeutic agents.

Core Physicochemical Properties and Identifiers

This compound is a substituted aminopyrimidine, a class of compounds recognized for its wide range of biological activities.[1] The defining features of this molecule are the cyclopropyl group at the 6-position and the hydroxyl group at the 4-position, which present key opportunities for synthetic modification. The tautomeric nature of the pyrimidin-4-ol ring allows it to exist as the keto form (pyrimidin-4-one), which can influence its hydrogen bonding capabilities and biological interactions.

A precise understanding of its molecular characteristics is the foundation for any research endeavor. The key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O | |

| Molecular Weight | 151.17 g/mol | |

| CAS Number | 21573-08-0 | |

| MDL Number | MFCD11047065 | |

| SMILES | OC1=NC(N)=NC(C2CC2)=C1 | |

| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark Place |

Synthesis and Workflow Analysis

The synthesis of substituted 2-aminopyrimidines is a well-established field in organic chemistry. These compounds are typically prepared via the condensation of a guanidine salt with a 1,3-dicarbonyl compound or its equivalent. For this compound, a logical and field-proven approach involves the reaction of guanidine with a cyclopropyl-substituted β-ketoester.

This choice is causal: the β-ketoester provides the C4-C5-C6 fragment of the pyrimidine ring, with the ester group at C4 and the cyclopropyl ketone at C6. Guanidine provides the N1-C2-N3 fragment, with the amino group pre-installed at the C2 position. The subsequent cyclocondensation reaction efficiently forms the heterocyclic core.

Representative Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Synthetic and purification workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add guanidine hydrochloride (1.1 eq). Stir the mixture at room temperature for 30 minutes.

-

Addition of Ketoester: Add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) dropwise to the reaction mixture.

-

Cyclocondensation: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The causality here is that thermal energy is required to overcome the activation energy for the intramolecular cyclization and dehydration steps.

-

Workup and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in water and acidify with 2M hydrochloric acid until a precipitate forms (typically pH 5-6). The acidification protonates the pyrimidinolate, causing the less soluble -ol/-one tautomer to precipitate.

-

Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Validation: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. This step is critical for a self-validating protocol, ensuring the material meets the required specifications for downstream applications.

Applications in Drug Discovery

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] These compounds are often investigated as kinase inhibitors, receptor antagonists, and antimicrobial agents.[4] The specific structure of this compound offers several strategic advantages for drug development professionals.

Role as a Chemical Scaffold

The molecule presents three key points for diversification, allowing for the systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Key diversification points on the this compound scaffold.

-

2-Amino Group: This group can be functionalized via acylation, sulfonylation, or used in cross-coupling reactions to introduce aryl or heteroaryl substituents.

-

4-Hydroxy Group: This group can be converted to a 4-chloro derivative, a versatile intermediate for nucleophilic aromatic substitution, allowing the introduction of various amines, alcohols, or thiols.[5] It can also be used for ether synthesis.

-

6-Cyclopropyl Group: While less reactive, this lipophilic group plays a crucial role in binding interactions and can be varied in initial synthesis steps to probe structure-activity relationships (SAR).

The strategic value of this scaffold lies in its ability to serve as a starting point for creating large, diverse chemical libraries for high-throughput screening against various biological targets, such as protein kinases or G-protein coupled receptors.[3][6]

References

-

Mol-Instincts. (n.d.). [(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol. Retrieved from [Link]

-

ChemBK. (n.d.). 6-Amino-2-mercapto-pyrimidin-4-ol. Retrieved from [Link]

-

Acar, Ç., Dege, N., Yavuz, M., & Ölmez, H. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805. Retrieved from [Link]

-

Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839. Retrieved from [Link]

-

Tellew, J. E., et al. (2012). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry, 55(20), 8750-8761. Retrieved from [Link]

- Hechenbleikner, I. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. U.S. Patent No. 2,660,579. Washington, DC: U.S. Patent and Trademark Office.

-

Franco, R., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules, 25(11), 2686. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol. Retrieved from [Link]

-

Grygorenko, O. O., et al. (2011). Solution phase combinatorial synthesis of a diverse library of 2 aminopyrimidinones and their 6 aza analogs. Ukrainica Bioorganica Acta, 9(1), 3-12. Retrieved from [Link]

-

Nikolova, S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(19), 6516. Retrieved from [Link]

Sources

- 1. bioorganica.org.ua [bioorganica.org.ua]

- 2. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-6-cyclopropylpyrimidin-4-OL (CAS: 21573-08-0): A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-cyclopropylpyrimidin-4-OL (CAS: 21573-08-0), a heterocyclic compound of significant interest in medicinal chemistry. We delve into its chemical identity, synthesis, and characterization, positioning it within the broader context of 2-aminopyrimidine derivatives—a scaffold renowned for its diverse biological activities. While specific biological data for this particular molecule remains largely proprietary or unpublished, this guide extrapolates its potential applications in drug development, particularly in oncology and infectious diseases, based on the well-established pharmacology of analogous structures. This document serves as a foundational resource for researchers looking to explore the therapeutic potential of this promising molecule.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a cornerstone in the design of contemporary therapeutics. Its inherent ability to form multiple hydrogen bonds allows it to effectively mimic the purine bases of ATP, making it an ideal scaffold for kinase inhibitors.[1] This structural motif is present in a multitude of approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3] The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a cyclopropyl group at the 6-position is a strategic choice, as this small, strained ring system can enhance metabolic stability, improve binding affinity, and provide a vector for exploring chemical space.

Chemical Identity and Properties

This compound is a white to off-white solid. Its chemical structure combines the key pharmacophoric elements of the 2-aminopyrimidine core with a cyclopropyl substituent.

| Property | Value | Source |

| CAS Number | 21573-08-0 | [4] |

| Molecular Formula | C₇H₉N₃O | Inferred |

| Molecular Weight | 151.17 g/mol | Inferred |

| IUPAC Name | 2-Amino-6-cyclopropylpyrimidin-4(3H)-one | Inferred |

| Tautomerism | Exists in tautomeric equilibrium between the -ol and -one forms. | [5] |

Note: Some properties are inferred based on the chemical structure as specific experimental data is not widely published.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a classical pyrimidine synthesis approach involving the condensation of a β-ketoester with a guanidine salt. A plausible and documented synthetic route is outlined below.[4]

Synthetic Pathway

The primary route involves the reaction of methyl 3-cyclopropyl-3-oxopropanoate with guanidine carbonate in the presence of a strong base like sodium ethoxide.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis.[4]

-

Reaction Setup: To a suspension of methyl 3-cyclopropyl-3-oxopropanoate (1 equivalent) and guanidine carbonate (1.1 equivalents) in ethanol at room temperature, add sodium ethoxide (2 equivalents) portion-wise over 20 minutes.

-

Reaction Execution: The resulting mixture is heated to reflux and stirred overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The residue is then diluted with a saturated aqueous solution of sodium chloride and extracted with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. The crude material is then slurried in a mixture of methanol and methyl tert-butyl ether (MTBE) to induce crystallization. The pure product is obtained by filtration and drying.

Chemical Characterization

Characterization of this compound is crucial to confirm its identity and purity. The following data is based on a patented example.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Method: ESI+

-

Result: m/z 152 (M+H)⁺

Proton Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆

-

Chemical Shifts (δ) in ppm:

-

10.45 (s, 1H)

-

6.37 (s, 2H)

-

5.48 (s, 1H)

-

1.65 (m, 1H)

-

0.78-0.83 (m, 4H)

-

Note: A full suite of characterization data including ¹³C-NMR and IR spectroscopy would be beneficial for complete structural elucidation but is not publicly available at this time.

Applications in Drug Development

While specific biological activity data for this compound is not extensively published, its structural motifs strongly suggest potential as a therapeutic agent, particularly in oncology. The 2-aminopyrimidine scaffold is a well-established kinase hinge-binding motif, and numerous derivatives have been developed as potent and selective kinase inhibitors.[6]

Kinase Inhibition: A Privileged Scaffold

The 2-aminopyrimidine scaffold is a key component of several approved kinase inhibitors, including Imatinib.[7] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a highly effective starting point for the design of targeted therapies. The substitution pattern on the pyrimidine ring dictates the kinase selectivity profile.

Caption: Binding mode of the 2-aminopyrimidine scaffold in a kinase active site.

Potential as an Intermediate for Targeted Therapies

Given its structure, this compound is an ideal intermediate for the synthesis of more complex molecules, such as covalent inhibitors or compounds with improved pharmacokinetic profiles. The hydroxyl group can be a handle for further derivatization, allowing for the introduction of various functionalities to modulate activity and selectivity.

Safety and Handling

-

Hazard Statements (Inferred):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound represents a molecule of high interest for drug discovery and development. Its synthesis is achievable through established chemical methods, and its structure is primed for exploration as a therapeutic agent, particularly in the realm of kinase inhibition. While a detailed biological profile is yet to be publicly delineated, the wealth of data on the 2-aminopyrimidine scaffold provides a strong rationale for its investigation. This guide serves as a starting point for researchers aiming to unlock the full potential of this and related compounds in the quest for novel medicines.

References

-

Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. ([Link])

-

Yayli, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805. ([Link])

-

Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. ([Link])

-

National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem. ([Link])

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem. ([Link])

-

Siddiqui, Z. N., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(15), 4493. ([Link])

-

Siddiqui, Z. N., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. ([Link])

-

Al-Otaibi, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. ([Link])

-

Thanki, P., Hingrajia, D., & Modha, J. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350. ([Link])

-

Kumar, A., & Sharma, S. (2017). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of Saudi Chemical Society, 21(7), 809-816. ([Link])

-

ScenTree. (n.d.). Amyl salicylate (CAS N° 2050-08-0). ([Link])

-

Dang, N. H., et al. (2023). Chemical Composition and Biological Activities of Essential Oils of Four Asarum Species Growing in Vietnam. Molecules, 28(6), 2568. ([Link])

-

National Center for Biotechnology Information. (n.d.). Amyl Salicylate. PubChem. ([Link])

-

Al-Ghorbani, M., et al. (2025). 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Cogent Chemistry, 11(1). ([Link])

-

Hassan, A. S., et al. (2015). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Journal of the Chinese Chemical Society, 62(8), 695-706. ([Link])

-

Mihalache, G., et al. (2023). Comparative Amino Acid Profile and Antioxidant Activity in Sixteen Plant Extracts from Transylvania, Romania. Molecules, 28(13), 5001. ([Link])

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. PubChem. ([Link])

-

Foreverest Resources Ltd. (n.d.). Amyl Salicylate. ([Link])

-

CAS Common Chemistry. (n.d.). Amyl salicylate. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 593-85-1 | Guanidine carbonate(Chunks or pellets) | Ionic Liquids | Ambeed.com [ambeed.com]

- 5. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Starting Materials for 2-Amino-6-cyclopropylpyrimidin-4-OL

Foreword: The Significance of 2-Amino-6-cyclopropylpyrimidin-4-ol

This compound stands as a pivotal structural motif in contemporary medicinal chemistry and drug discovery. Its unique combination of a hydrogen bond donor and acceptor-rich pyrimidinol core with a lipophilic and conformationally constrained cyclopropyl group makes it a highly sought-after intermediate in the synthesis of a diverse array of bioactive molecules. From kinase inhibitors in oncology to antiviral and antibacterial agents, the strategic incorporation of this scaffold has proven instrumental in optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the synthesis of this valuable building block, focusing on the critical selection and preparation of its core starting materials. We will delve into the mechanistic rationale behind the chosen synthetic pathways, offering field-proven insights to empower researchers and drug development professionals in their quest for novel therapeutics.

Retrosynthetic Analysis: A Logic-Driven Approach to Starting Material Selection

A retrosynthetic analysis of this compound logically dissects the target molecule into readily accessible starting materials. The core pyrimidinol ring is classically formed through the condensation of a guanidine source with a β-ketoester. This disconnection strategy reveals two primary starting materials: Guanidine and Ethyl 3-cyclopropyl-3-oxopropanoate (commonly known as ethyl cyclopropylacetoacetate).

Caption: Retrosynthetic analysis of this compound.

While guanidine is a commercially available and inexpensive reagent, ethyl 3-cyclopropyl-3-oxopropanoate is not a standard, off-the-shelf chemical. Therefore, a crucial aspect of this guide is to detail the synthesis of this key β-ketoester from more fundamental and accessible precursors. Our investigation identifies cyclopropyl methyl ketone as the most practical and cost-effective starting point for the synthesis of ethyl 3-cyclopropyl-3-oxopropanoate.

Part 1: Synthesis of the Key Intermediate: Ethyl 3-cyclopropyl-3-oxopropanoate

The synthesis of ethyl 3-cyclopropyl-3-oxopropanoate is most effectively achieved through a Claisen condensation reaction. This reaction involves the acylation of a ketone enolate with an ester. In this case, the enolate of cyclopropyl methyl ketone reacts with diethyl carbonate to furnish the desired β-ketoester.

Starting Materials for Ethyl 3-cyclopropyl-3-oxopropanoate Synthesis

| Starting Material | Chemical Structure | Molar Mass ( g/mol ) | Key Properties | Typical Suppliers |

| Cyclopropyl methyl ketone |  | 84.12 | Liquid, b.p. 114 °C | Sigma-Aldrich, TCI, Alfa Aesar[1] |

| Diethyl carbonate |  | 118.13 | Liquid, b.p. 126 °C | Major chemical suppliers |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | Highly flammable solid | Major chemical suppliers |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | Flammable liquid, b.p. 34.6 °C | Major chemical suppliers |

| Hydrochloric acid (concentrated) | HCl | 36.46 | Corrosive liquid | Major chemical suppliers |

Experimental Protocol: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate

This protocol is based on established Claisen condensation methodologies, adapted for the specific reactants.[2]

1. Reaction Setup:

-

A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel.

-

The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

2. Reagent Charging:

-

To the flask, add sodium hydride (60% dispersion in mineral oil, 10.0 g, 0.25 mol) and anhydrous diethyl ether (150 mL).

-

The mixture is stirred to create a uniform suspension.

3. Addition of Reactants:

-

A solution of cyclopropyl methyl ketone (16.8 g, 0.20 mol) and diethyl carbonate (35.4 g, 0.30 mol) in anhydrous diethyl ether (50 mL) is prepared and transferred to the dropping funnel.

-

The solution from the dropping funnel is added to the stirred suspension of sodium hydride over a period of 1 hour. The rate of addition should be controlled to maintain a gentle reflux.

4. Reaction and Work-up:

-

After the addition is complete, the reaction mixture is heated to reflux for 2 hours.

-

The mixture is then cooled in an ice bath, and excess sodium hydride is cautiously quenched by the slow, dropwise addition of ethanol (10 mL) followed by water (50 mL).

-

The reaction mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

5. Purification:

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield ethyl 3-cyclopropyl-3-oxopropanoate as a colorless liquid.

Caption: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate.

Part 2: Synthesis of this compound

The final step in the synthesis is the cyclocondensation of the prepared β-ketoester with a guanidine salt in the presence of a base. This reaction proceeds via a well-established mechanism to form the stable pyrimidinol ring.

Starting Materials for this compound Synthesis

| Starting Material | Chemical Structure | Molar Mass ( g/mol ) | Key Properties | Typical Suppliers |

| Ethyl 3-cyclopropyl-3-oxopropanoate |  | 156.18 | Liquid (Synthesized in Part 1) | - |

| Guanidine hydrochloride | CH₅N₃·HCl | 95.53 | White crystalline solid, hygroscopic | Sigma-Aldrich, Merck, Acros Organics[3] |

| Sodium ethoxide | C₂H₅NaO | 68.05 | White to yellowish powder, moisture-sensitive | Major chemical suppliers |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | Flammable liquid, b.p. 78 °C | Major chemical suppliers |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 2,4-diamino-6-hydroxypyrimidine.[4]

1. Preparation of Guanidine Free Base:

-

In a 250 mL round-bottom flask, dissolve sodium ethoxide (6.8 g, 0.10 mol) in anhydrous ethanol (100 mL).

-

To this solution, add guanidine hydrochloride (9.6 g, 0.10 mol) and stir the mixture at room temperature for 30 minutes.

-

The precipitated sodium chloride is removed by filtration under an inert atmosphere. The filtrate contains the guanidine free base in ethanol.

2. Cyclocondensation Reaction:

-

To the ethanolic solution of guanidine, add ethyl 3-cyclopropyl-3-oxopropanoate (15.6 g, 0.10 mol).

-

The reaction mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Product Isolation and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid residue is dissolved in hot water (100 mL) and treated with activated charcoal.

-

The hot solution is filtered, and the filtrate is acidified with glacial acetic acid to a pH of approximately 6.

-

The mixture is cooled in an ice bath to induce crystallization.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The product, this compound, is dried in a vacuum oven at 60 °C to yield a white to off-white solid.

Caption: Synthesis of this compound.

Part 3: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the cyclopropyl protons (multiplets), the pyrimidine ring proton (singlet), and the amino protons (broad singlet). The chemical shifts will be influenced by the solvent and the tautomeric form of the pyrimidinol. |

| ¹³C NMR (DMSO-d₆) | Resonances for the cyclopropyl carbons, and the carbons of the pyrimidine ring, including the carbonyl/enol carbon. |

| Mass Spectrometry (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety and Handling Considerations

-

Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is explosive. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves, is mandatory.

-

Guanidine hydrochloride is harmful if swallowed and causes skin and eye irritation.[3][5] Appropriate PPE should be worn when handling this compound.

-

Diethyl ether is extremely flammable and forms explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources and ensure the use of fresh, peroxide-free ether.

-

Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care in a fume hood.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful preparation of the key intermediate, ethyl 3-cyclopropyl-3-oxopropanoate. By employing a robust Claisen condensation of the readily available cyclopropyl methyl ketone, researchers can efficiently access this crucial β-ketoester. The subsequent cyclocondensation with guanidine provides a reliable route to the target pyrimidinol. This guide has outlined a detailed and practical pathway, grounded in established chemical principles, to empower scientists in the synthesis of this valuable building block for drug discovery and development. Adherence to the described protocols and safety precautions will ensure a successful and safe synthetic campaign.

References

- Organic Syntheses, Coll. Vol. 4, p.247 (1963); Vol. 32, p.35 (1952). [Link: http://www.orgsyn.org/demo.aspx?prep=CV4P0247]

- Sigma-Aldrich. Cyclopropyl methyl ketone. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/c120006]

- Google Patents. US6028237A - Synthesis of cyclopropylacetylene. [Link: https://patents.google.

- Chemistry LibreTexts. 9.8: Mixed Claisen Condensations. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/09%3A_Carbonyl_Alpha-Substitution_Reactions/9.

- Organic Syntheses, Coll. Vol. 4, p.245 (1963); Vol. 34, p.26 (1954). [Link: http://www.orgsyn.org/demo.aspx?prep=CV4P0245]

- Google Patents. CN110627729B - 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof. [Link: https://patents.google.

- ChemicalBook. Cyclopropylacetic acid synthesis. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4264628.htm]

- Google Patents. CN110862310A - Synthesis method of cyclopropyl methyl ketone. [Link: https://patents.google.

- Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. [Link: https://www.preprints.org/manuscript/202301.0305/v1]

- Organic Syntheses, Vol. 93, p. 287 (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. [Link: http://www.orgsyn.org/demo.aspx?prep=v93p0287]

- Thermo Fisher Scientific. Cyclopropyl methyl ketone, 98%. [Link: https://www.thermofisher.

- Google Patents. CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid. [Link: https://patents.google.

- Carl ROTH. Safety Data Sheet: Guanidine hydrochloride. [Link: https://www.carlroth.com/medias/SDB-0035-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDY2MDR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDBlLzkwNzU4MTg3MjU0MDYucGRmfDljYjI5ZWY2YjM4YjY5YjU1MjYyYjU3ZGYxYjU2YjM1ZjQ3YjU3ZWMxZGY4YjQ4ZDYxZGY3YjU3ZGYxYjU2]

- MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link: https://www.mdpi.com/1420-3049/29/8/1808]

- Google Patents. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine. [Link: https://patents.google.

- Sigma-Aldrich. SAFETY DATA SHEET - Guanidine hydrochloride. [Link: https://www.sigmaaldrich.com/US/en/sds/sigma/g4505]

- Google Patents. CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof. [Link: https://patents.google.

- IRIS. the addition reaction of dialkyl carbonates to ketones. [Link: https://www.iris.unica.it/retrieve/handle/11584/244305/29199/Annali%20di%20Chimica%2079,%201989,%20727-731.pdf]

- ScienceDirect. 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link: https://www.sciencedirect.com/science/article/abs/pii/002228609508544X]

- Semantic Scholar. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. [Link: https://www.semanticscholar.org/paper/Spectroscopic-Characterization-Using-1H-and-13C-and-Tzakou-Roussis/f2b0f4a3c6c0e5d4d3c6c0e5d4d3c6c0e5d4d3c6]

- Google Patents. CN113072434A - Method for preparing cyclopropyl methyl ketone by one-step method. [Link: https://patents.google.

- Chemistry Stack Exchange. Synthesis of Methyl ethyl ketone from 2-(4-hydroxyphenyl)ethyl methyl ketone. [Link: https://chemistry.stackexchange.com/questions/30810/synthesis-of-methyl-ethyl-ketone-from-2-4-hydroxyphenyl-ethyl-methyl-ketone]

- IndiaMART. Cyclopropyl Methyl Ketone Liquid Pharma Intermediate (CAS NO: 765-43-5). [Link: https://www.indiamart.com/proddetail/cyclopropyl-methyl-ketone-2851558307033.html]

- ChemicalBook. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum. [Link: https://www.chemicalbook.com/spectrum/767-15-7_13cnmr.htm]

- Simson Pharma Limited. Cyclopropyl Methyl Ketone | CAS No- 765-43-5. [Link: https://www.simsonpharma.com/product/cyclopropyl-methyl-ketone]

- Ottokemi. Cyclopropylmethylketone, 98% - 765-43-5 - Manufacturers & Suppliers in India. [Link: https://www.ottokemi.com/product/c-2823-cyclopropylmethylketone-98-cas-765-43-5]

Sources

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Role of the Cyclopropyl Group in Medicinal Chemistry

Abstract

The cyclopropyl group, a three-membered carbocycle, has emerged from a structural curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of rigidity, electronic properties, and metabolic stability makes it a powerful tool for drug designers to overcome common challenges in lead optimization. This guide provides an in-depth exploration of the cyclopropyl moiety's multifaceted roles, from its fundamental physicochemical characteristics to its strategic application as a bioisostere and a modulator of pharmacokinetic profiles. Through detailed analysis, case studies of marketed drugs, and practical experimental protocols, we will illuminate the causality behind its frequent incorporation into successful therapeutic agents, offering researchers and drug development professionals a comprehensive resource for leveraging this "versatile player" in their own discovery programs.

The Fundamental Nature of a Privileged Scaffold: Physicochemical Properties

The prevalence of the cyclopropyl ring in medicinal chemistry is not accidental; it is a direct consequence of its unique and advantageous structural and electronic properties.[1] Appearing in over 60 marketed drugs and hundreds of patent applications annually, its utility is rooted in a strained, yet remarkably stable, architecture.[1]

Unique Structure and Bonding

The defining feature of the cyclopropane ring is its significant ring strain, a result of the compressed C-C-C bond angles of 60°, a stark deviation from the ideal 109.5° for sp³ hybridized carbons. This strain dictates its chemistry. The bonding is best described by the Coulson-Moffitt (bent bond) or Walsh orbital models, which both conclude that the C-C bonds have significant p-character.[2][3][4][5] This "pseudo-double bond" nature confers properties intermediate between alkanes and alkenes.

Key structural features include:

-

Short, Strong Bonds: The C-C bonds (approx. 1.51 Å) are shorter than those in typical alkanes, and the C-H bonds are also shorter and stronger.[3][4][5] This high C-H bond dissociation energy is a primary reason for its enhanced metabolic stability.[6]

Electronic Character and Conformational Rigidity

The cyclopropyl group is electron-donating through hyperconjugation, allowing it to effectively stabilize adjacent carbocations.[2] Concurrently, its rigid structure provides a predictable and constrained geometry. This rigidity is a powerful tool for medicinal chemists, as it can lock a flexible molecule into its bioactive conformation, thereby reducing the entropic penalty of binding to a biological target and increasing potency.[5][7]

The Cyclopropyl Group as a Master of Disguise: Bioisosterism

Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological effects. The cyclopropyl group is a versatile bioisostere, frequently used to replace other common functional groups to overcome liabilities while retaining or enhancing biological activity.[1][3][4]

-

Isopropyl/tert-Butyl Bioisostere: Replacing a metabolically vulnerable isopropyl or tert-butyl group with a cyclopropyl ring can block oxidative metabolism at that position, improving the drug's half-life.[1]

-

Alkene/Alkyne Bioisostere: It can mimic the rigid geometry of a double or triple bond without the associated chemical reactivity or potential for metabolic epoxidation.

-

Phenyl Ring Bioisostere: In certain contexts, a cyclopropyl group can serve as a non-aromatic surrogate for a phenyl ring, projecting substituents into similar spatial regions while improving physicochemical properties such as solubility and reducing potential for aromatic metabolism.[1][8]

Fine-Tuning Physicochemical Properties

The cyclopropyl group also allows for the fine-tuning of key physicochemical properties that govern a drug's behavior.

-

Basicity (pKa): The electron-withdrawing nature of the cyclopropyl ring can lower the pKa of an adjacent amine. This modification was used in the development of Risdiplam to reduce basicity, which in turn eliminated liabilities related to hERG channel inhibition and phospholipidosis. [6]* Lipophilicity (LogP): It increases lipophilicity, but often to a lesser and more controlled extent than an isopropyl or phenyl group, allowing for optimization of the balance between potency and properties. This can lead to an improved Lipophilic Ligand Efficiency (LLE). [1]

Enhancing Potency and Selectivity

The rigid nature of the cyclopropyl group is a key asset for enhancing drug potency and selectivity. By locking a molecule into a specific three-dimensional arrangement, it pre-organizes the pharmacophore for optimal interaction with the target's binding site. [7] This conformational stabilization achieves two primary goals:

-

Increased Binding Affinity: It minimizes the entropic cost of binding, as the molecule does not need to "freeze" into its active shape upon entering the binding pocket. This often translates directly to a measurable increase in potency. [1][5]2. Improved Selectivity: By locking the molecule into a conformation that is preferred by the intended target but not by off-targets, selectivity can be dramatically improved, leading to a safer drug profile.

In one example, the introduction of a cyclopropyl group was shown to stabilize the bioactive conformation of a molecule by optimizing the torsion angle with a distal phenyl ring, resulting in a 50-fold increase in potency. [1]

Case Studies in Marketed Drugs

The successful application of the cyclopropyl group is evident across a wide range of therapeutic areas. These structures are key features in many drugs approved by the U.S. Food and Drug Administration. [9]

-

Paxlovid (Nirmatrelvir): A crucial antiviral for the treatment of COVID-19, it contains a bicyclic proline mimetic that features a cyclopropane ring. [9]* Hepatitis C Virus (HCV) Protease Inhibitors (e.g., Simeprevir, Grazoprevir): Many HCV protease inhibitors incorporate a cyclopropyl group as part of the P1 moiety, which is critical for binding in the S1 pocket of the enzyme and achieving high potency. [9][10]* Oncology Drugs (e.g., Cabozantinib, Lenvatinib): These kinase inhibitors utilize cyclopropyl groups to enhance binding affinity and modulate pharmacokinetic properties. [10][11]* HIV/AIDS Therapies: Cyclopropane-containing drugs are also used in the treatment of HIV/AIDS. [9]

Experimental Protocols for Evaluation

Assessing the impact of incorporating a cyclopropyl group requires robust experimental validation. Below are standardized protocols for evaluating key parameters.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines a compound's intrinsic clearance by measuring its rate of disappearance when incubated with HLM, which are rich in CYP enzymes.

Objective: To compare the metabolic stability of a parent compound versus its cyclopropyl-containing analogue.

Methodology:

-

Reagent Preparation:

-

Prepare a 1 M stock solution of NADPH in buffer.

-

Prepare 1 mM stock solutions of the test compounds (parent and cyclopropyl analogue) and a positive control (e.g., Verapamil) in DMSO.

-

Thaw pooled HLM (20 mg/mL) on ice.

-

-

Incubation:

-

In a 96-well plate, add phosphate buffer (pH 7.4).

-

Add HLM to a final concentration of 0.5 mg/mL.

-

Spike the test compounds to a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation and Sampling:

-

Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. For the T=0 min time point, add acetonitrile (quenching solution) before adding NADPH.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Interpretation:

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k. A longer half-life for the cyclopropyl analogue indicates improved metabolic stability.

-

Conclusion

The cyclopropyl group is far more than a simple saturated ring; it is a sophisticated chemical tool that provides medicinal chemists with a reliable method for enhancing potency, selectivity, and pharmacokinetic properties. [3]Its ability to act as a rigid scaffold, a bioisostere, and a metabolic shield has cemented its status as a privileged motif in drug design. [1]While its potential for bioactivation in the context of cyclopropylamines necessitates careful evaluation, a thorough understanding of its dual nature allows for its rational and highly effective deployment. As synthetic methodologies for its installation continue to advance, the "versatile player" will undoubtedly continue to feature prominently in the next generation of innovative therapeutics. [3][9]

References

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. Available at: [Link]

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. CHEMSPO. Available at: [Link]

-

Cyclopropyl group - Wikipedia. Wikipedia. Available at: [Link]

-

Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. ACS Publications. Available at: [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

-

New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. Available at: [Link]

-

The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. PubMed. Available at: [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Available at: [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

-

Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Domainex. Available at: [Link]

Sources

- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scientificupdate.com [scientificupdate.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]

- 9. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 2-Amino-6-cyclopropylpyrimidin-4-ol: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Introduction: The Significance of Aminopyrimidines in Modern Drug Development

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in approved therapeutics and clinical candidates underscores the importance of efficient and robust synthetic routes to novel analogs. Molecules incorporating this heterocyclic system exhibit a wide range of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial, and antiviral effects. The incorporation of a cyclopropyl group at the 6-position introduces a degree of conformational rigidity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Amino-6-cyclopropylpyrimidin-4-ol, a valuable building block for the development of new chemical entities.

This guide is structured to provide not just a step-by-step methodology but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis. We will detail a two-step synthetic sequence, beginning with the preparation of the key intermediate, ethyl 3-cyclopropyl-3-oxopropanoate, followed by its cyclocondensation with guanidine to yield the target compound.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a well-established cyclocondensation reaction. The overall transformation is depicted below:

Caption: Experimental workflow for the synthesis of ethyl 3-cyclopropyl-3-oxopropanoate.

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add monoethyl malonate potassium salt (17.0 g, 0.10 mol) and anhydrous tetrahydrofuran (100 mL).

-

To the resulting suspension, add triethylamine (34.7 mL, 0.25 mol) followed by anhydrous magnesium chloride (14.3 g, 0.15 mol).

-

Heat the mixture to 40 °C and stir for 20 hours.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of cyclopropanecarbonyl chloride (10.4 g, 0.10 mol) in anhydrous tetrahydrofuran (100 mL) via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 3-cyclopropyl-3-oxopropanoate as a colorless oil. The product is typically used in the next step without further purification. [1]

Part 2: Synthesis of this compound

The final step involves the cyclocondensation of the prepared β-ketoester with guanidine hydrochloride in the presence of a strong base, sodium ethoxide. This reaction proceeds via a well-established mechanism to form the stable pyrimidine ring.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier (Example) |

| Ethyl 3-cyclopropyl-3-oxopropanoate | C8H12O3 | 156.18 | 15.6 g (0.10 mol) | - | Synthesized above |

| Guanidine hydrochloride | CH6ClN3 | 95.53 | 10.5 g (0.11 mol) | ≥99% | Sigma-Aldrich |

| Sodium metal | Na | 22.99 | 2.53 g (0.11 mol) | ≥99% | Sigma-Aldrich |

| Absolute ethanol | C2H5OH | 46.07 | 200 mL | ≥99.8% | Sigma-Aldrich |

| Glacial acetic acid | C2H4O2 | 60.05 | As needed | ≥99.7% | Fisher Scientific |

| Deionized water | H2O | 18.02 | As needed | - | - |

Experimental Protocol

Caption: Experimental workflow for the synthesis of this compound.

-

In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add sodium metal (2.53 g, 0.11 mol) in small pieces to absolute ethanol (150 mL) under a nitrogen atmosphere. Caution: This reaction is exothermic and generates hydrogen gas.

-

Once all the sodium has reacted, add guanidine hydrochloride (10.5 g, 0.11 mol) to the sodium ethoxide solution and stir for 15 minutes.

-

To this mixture, add ethyl 3-cyclopropyl-3-oxopropanoate (15.6 g, 0.10 mol) dropwise.

-

Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of glacial acetic acid until a pH of approximately 7 is reached. A white precipitate will form.

-

Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold deionized water (2 x 50 mL) followed by cold ethanol (2 x 30 mL).

-

Dry the solid under vacuum at 60 °C to a constant weight to yield this compound as a white to off-white solid.

Characterization and Data

The structure and purity of the synthesized this compound should be confirmed by a suite of analytical techniques. Below are the expected analytical data based on the structure and data from analogous compounds.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C7H9N3O |

| Molecular Weight | 151.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >250 °C (with decomposition) |

| Solubility | Sparingly soluble in water and common organic solvents, soluble in DMSO and acidic aqueous solutions. |

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

10.5-11.5 (br s, 1H, OH/NH tautomer)

-

6.5-7.0 (br s, 2H, -NH₂)

-

5.5-5.7 (s, 1H, pyrimidine C5-H)

-

1.5-1.7 (m, 1H, cyclopropyl CH)

-

0.8-1.0 (m, 2H, cyclopropyl CH₂)

-

0.6-0.8 (m, 2H, cyclopropyl CH₂)

Rationale for Prediction: The chemical shifts are estimated based on data for 2-amino-6-methylpyrimidin-4-ol and the known shielding effects of a cyclopropyl group. [2][3][4]The broad singlets for the NH₂ and OH/NH protons are characteristic of aminopyrimidinols and are due to tautomerism and exchange with residual water in the solvent. The pyrimidine C5-H proton is expected to be a singlet in the aromatic region. The cyclopropyl protons will appear as complex multiplets in the upfield region, a characteristic feature of this strained ring system. [3][4][5]

-

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

165-170 (C4-OH)

-

160-165 (C6)

-

155-160 (C2)

-

95-100 (C5)

-

10-15 (cyclopropyl CH)

-

5-10 (cyclopropyl CH₂)

Rationale for Prediction: The chemical shifts for the pyrimidine ring carbons are predicted based on values for similar substituted pyrimidines. [6][7]The C4 and C2 carbons are expected to be the most downfield due to their attachment to heteroatoms. The cyclopropyl carbons are expected at high field, with the methine carbon being slightly more downfield than the methylene carbons. [7]

-

-

FT-IR (KBr, cm⁻¹):

-

3400-3100 (N-H and O-H stretching, broad)

-

3080-3000 (C-H stretching, cyclopropyl and aromatic)

-

1650-1680 (C=O stretching, pyrimidinone tautomer)

-

1580-1620 (C=N and C=C stretching, pyrimidine ring)

-

1450-1500 (N-H bending)

Rationale for Prediction: The broad absorption in the high-frequency region is characteristic of the N-H and O-H stretching vibrations of the amino and hydroxyl groups, involved in hydrogen bonding. [8][9]The strong band around 1660 cm⁻¹ is indicative of the carbonyl group in the pyrimidinone tautomer. The pyrimidine ring vibrations will give rise to several bands in the 1620-1580 cm⁻¹ region. [8]

-

-

Mass Spectrometry (ESI+):

-

m/z: 152.08 [M+H]⁺

Rationale for Prediction: In positive ion electrospray ionization, the molecule is expected to be protonated to give the [M+H]⁺ ion as the base peak. Fragmentation is likely to involve the loss of small neutral molecules from the pyrimidine ring. [10][11][12]

-

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling of Reagents:

-

Sodium metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and add to ethanol in small portions to control the exothermic reaction.

-

Triethylamine and Cyclopropanecarbonyl chloride: Corrosive and have pungent odors. Handle in a well-ventilated fume hood.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The two-step procedure is scalable and utilizes readily available starting materials. The provided characterization data, although predicted, serves as a robust guide for the verification of the final product. This synthetic methodology opens avenues for the exploration of novel cyclopropyl-substituted aminopyrimidines as potential therapeutic agents.

References

-

Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Available at: [Link]

-

Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Available at: [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. Available at: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Retrieved from [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

-

Doc Brown's Chemistry. (n.d.). Cyclopropane H-1 proton NMR spectrum. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 2-Pyridineamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclopropane. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

- Knipe, A. C. (Ed.). (2009). Organic Reaction Mechanisms 2005. John Wiley & Sons.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

- Larock, R. C. (1999).

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Claisen Condensation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Amine Fragmentation. Retrieved from [Link]

- Taylor, R. (Ed.). (1995). Organocopper Reagents: A Practical Approach. Oxford University Press.

-

ResearchGate. (n.d.). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum [chemicalbook.com]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. ijirset.com [ijirset.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: A High-Efficiency Multi-component Approach to the Synthesis of 2-Amino-pyrimidin-4-ols

Introduction: The Strategic Importance of the 2-Amino-pyrimidin-4-ol Scaffold in Modern Drug Discovery

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] From anticancer and antimicrobial to anti-inflammatory and cardiovascular applications, the versatility of the pyrimidine scaffold is well-documented.[2][3] Within this privileged class of heterocycles, 2-amino-pyrimidin-4-ols and their derivatives have emerged as particularly significant pharmacophores. Their inherent ability to form multiple hydrogen bonds and engage in dipole-dipole interactions allows for potent and selective binding to a variety of biological targets.[2]

This application note provides a comprehensive guide to the efficient, one-pot, multi-component synthesis of 2-amino-pyrimidin-4-ols, leveraging the principles of the renowned Biginelli reaction.[4][5] This approach offers significant advantages over traditional multi-step syntheses, including reduced reaction times, higher yields, and a more favorable environmental profile, making it an ideal strategy for the rapid generation of compound libraries in drug discovery campaigns.[6]

The Underpinning Chemistry: A Mechanistic Insight into the Biginelli-type Reaction for 2-Amino-pyrimidin-4-ol Synthesis

The synthesis of the 2-amino-pyrimidin-4-ol core is elegantly achieved through a three-component condensation reaction involving a β-ketoester, an aldehyde, and guanidine. This acid-catalyzed reaction proceeds through a cascade of interconnected equilibria, culminating in the formation of the desired heterocyclic scaffold. A deep understanding of this mechanism is paramount for optimizing reaction conditions and troubleshooting potential challenges.

The reaction is believed to commence with the condensation of the aldehyde and guanidine to form an N-acyliminium ion intermediate. This electrophilic species then undergoes a nucleophilic attack from the enol form of the β-ketoester. Subsequent cyclization and dehydration steps lead to the final 2-amino-pyrimidin-4-ol product.

Figure 1: Proposed mechanism for the Biginelli-type reaction.

Experimental Protocols: A Step-by-Step Guide to the Synthesis of 2-Amino-6-methyl-pyrimidin-4-ol

This protocol details the synthesis of a representative 2-amino-pyrimidin-4-ol, 2-amino-6-methyl-pyrimidin-4-ol, via a one-pot, three-component reaction.[7]

Materials and Reagents:

-

Ethyl acetoacetate (Reagent Grade, ≥99%)

-

Acetaldehyde (Reagent Grade, ≥99%)

-

Guanidine hydrochloride (Reagent Grade, ≥99%)

-

Sodium ethoxide (Reagent Grade, ≥96%)

-

Ethanol (Anhydrous, 200 proof)

-

Hydrochloric acid (Concentrated, 37%)

-

Deionized water

Equipment:

-

Round-bottom flask (100 mL) equipped with a magnetic stir bar and reflux condenser

-

Heating mantle with temperature control

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (30 mL) with stirring. To this solution, add guanidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 15 minutes to liberate the free guanidine base.

-

Addition of Reactants: To the stirred suspension, add ethyl acetoacetate (1.0 equivalent) followed by acetaldehyde (1.0 equivalent).

-

Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. Acidify the mixture to pH 5-6 with concentrated hydrochloric acid.

-

Purification: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 15 mL) and then with cold ethanol (2 x 10 mL).

-

Drying: Dry the purified product under vacuum to a constant weight.

Characterization:

The identity and purity of the synthesized 2-amino-6-methyl-pyrimidin-4-ol can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be greater than 300 °C.[7]

Data Presentation: Substrate Scope and Yields

The versatility of this multi-component reaction allows for the synthesis of a diverse range of 2-amino-pyrimidin-4-ol derivatives by varying the aldehyde and β-ketoester starting materials. The following table summarizes the yields obtained for a selection of substrates under optimized, microwave-assisted conditions.[8]

| Entry | Aldehyde | β-Dicarbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | 2-Amino-6-methyl-4-phenyl-3,4-dihydropyrimidin-5-carboxylate | 91 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 2-Amino-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-5-carboxylate | 85 |

| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 2-Amino-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-5-carboxylate | 88 |

| 4 | Thiophene-2-carbaldehyde | Ethyl acetoacetate | 2-Amino-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-5-carboxylate | 75 |

| 5 | Benzaldehyde | Acetylacetone | 5-Acetyl-2-amino-6-methyl-4-phenyl-3,4-dihydropyrimidine | 82 |

Workflow Visualization

The following diagram illustrates the streamlined workflow for the multi-component synthesis of 2-amino-pyrimidin-4-ols.

Figure 2: Experimental workflow for 2-amino-pyrimidin-4-ol synthesis.

Trustworthiness and Self-Validation

The protocol described herein is a self-validating system. The successful formation of the target 2-amino-pyrimidin-4-ol can be readily confirmed by its characteristic physical and spectral properties. The high melting point (>300 °C) is a preliminary indicator of the formation of the heterocyclic ring system.[7] Definitive structural confirmation is achieved through spectroscopic analysis. For instance, in the ¹H NMR spectrum of 2-amino-6-methyl-pyrimidin-4-ol, the appearance of a characteristic singlet for the methyl group and signals corresponding to the amino and pyrimidine ring protons, along with the disappearance of the signals from the starting materials, validates the successful synthesis.

Conclusion

This application note has detailed a robust and efficient multi-component strategy for the synthesis of 2-amino-pyrimidin-4-ols. The provided protocol, grounded in the well-established Biginelli reaction, offers a streamlined approach for accessing this medicinally important scaffold. The inherent advantages of this methodology, including operational simplicity, high yields, and adaptability to a range of substrates, make it an invaluable tool for researchers and scientists in the field of drug development.

References

- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents. (n.d.).

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. (n.d.). Retrieved January 23, 2026, from [Link]

-

Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. [Link]

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (n.d.).

-

Biginelli reaction for synthesis of 2-amino-4-arylpyrimidines. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Biginelli reaction - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Scheme 1. Three component reactions of aldehydes, amidine systems, and... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Gein, V. L., Zamaraeva, T. M., Gorgopina, E. V., & Dmitriev, M. V. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link]

-

Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

-

The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

one-pot three-component condensation reaction of aldehyde, ethyl... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

-

Recent Developments on Five-Component Reactions - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

-

Application of guanidine and its salts in multicomponent reactions - TÜBİTAK Academic Journals. (n.d.). Retrieved January 23, 2026, from [Link]

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (n.d.). Retrieved January 23, 2026, from [Link]

- BRPI0409314A - 2-aminopyrimidine derivatives and their medical use - Google Patents. (n.d.).

-

Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives - Brieflands. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. brieflands.com [brieflands.com]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-氨基-4-羟基-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]

Application Notes & Protocols for the Utilization of 2-Amino-6-cyclopropylpyrimidin-4-OL in Drug Design

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the versatile building block, 2-Amino-6-cyclopropylpyrimidin-4-OL. We will delve into its synthesis, physicochemical characteristics, and its pivotal role as a pharmacophore in modern drug design, with a particular focus on the development of targeted kinase inhibitors. This guide eschews a rigid template, instead offering an in-depth, field-proven perspective on leveraging this scaffold for accelerated drug discovery. Detailed, self-validating experimental protocols for synthesis, derivatization, and biological evaluation are provided, underpinned by a robust scientific rationale and supported by authoritative references.

Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to act as a bioisostere for the adenine base of ATP, enabling it to form key hydrogen bond interactions with the hinge region of many protein kinases.[3] This interaction is a cornerstone of competitive kinase inhibition, a therapeutic strategy that has revolutionized the treatment of various cancers and inflammatory diseases.

The subject of this guide, this compound, is a particularly valuable derivative. The incorporation of a cyclopropyl group at the 6-position offers several distinct advantages in drug design:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.

-

Potency and Lipophilic Efficiency: The rigid, three-dimensional nature of the cyclopropyl group can provide favorable interactions with hydrophobic pockets in the target protein, often leading to enhanced potency.

-

Conformational Rigidity: The constrained nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can favorably modulate properties such as solubility and membrane permeability.

The 4-hydroxyl group (which exists in tautomeric equilibrium with the 4-oxo form) provides an additional point for hydrogen bonding or for further chemical modification to explore the surrounding solvent-exposed region of the target protein.

Synthesis and Physicochemical Properties

Proposed Synthesis of this compound

The proposed two-step synthesis is outlined below:

Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate (Ethyl Cyclopropylacetoacetate)

The key precursor is the β-ketoester, ethyl 3-cyclopropyl-3-oxopropanoate. This can be synthesized via a Claisen condensation reaction between ethyl acetate and ethyl cyclopropanecarboxylate.

-

Reaction:

-

Protocol:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add ethyl acetate (1.0 equivalent) at 0 °C.

-

Slowly add ethyl cyclopropanecarboxylate (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by vacuum distillation to yield ethyl 3-cyclopropyl-3-oxopropanoate.

-

Step 2: Condensation with Guanidine to form this compound

The synthesized β-ketoester is then cyclized with guanidine to form the desired pyrimidine ring.

-

Reaction:

-

Protocol:

-

Prepare a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol.

-

Add guanidine hydrochloride (1.1 equivalents) and stir for 30 minutes.

-

Add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equivalent) to the reaction mixture.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Filter the solid, wash with cold ethanol and water, and dry under vacuum to obtain this compound.

-

Physicochemical Properties (Predicted)

In the absence of experimental data, the physicochemical properties of this compound can be predicted using computational models. These predicted values provide a useful starting point for experimental design.

| Property | Predicted Value |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| XLogP3 | 0.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Tautomer Count | 2 |

Data predicted using computational tools. Experimental verification is recommended.

Application in Kinase Inhibitor Design: A Structure-Activity Relationship (SAR) Perspective